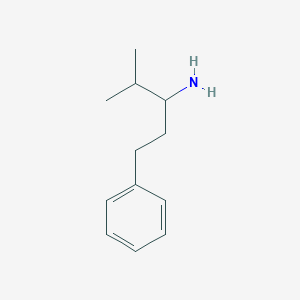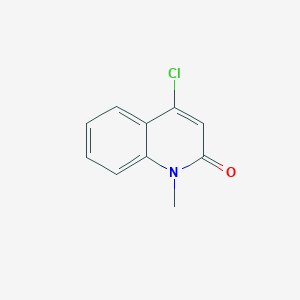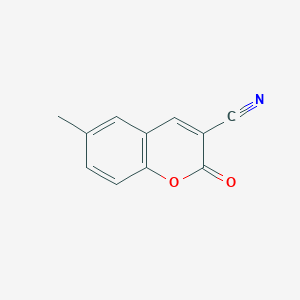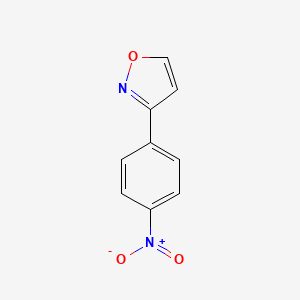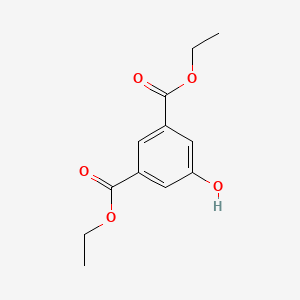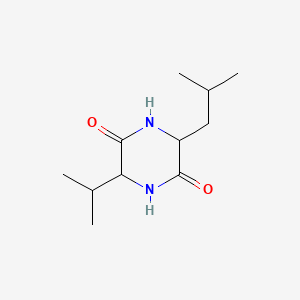
环(亮氨酸-缬氨酸)
描述
3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione is a cyclic organic compound belonging to the piperazine family This compound is characterized by the presence of two carbonyl groups at positions 2 and 5 of the piperazine ring, with isopropyl and 2-methyl-propyl substituents at positions 3 and 6, respectively
科学研究应用
3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
Target of Action
Cyclo(Leu-Val), also known as 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione or 3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione, is a cyclic dipeptide . Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are ubiquitously found in nature and are frequently detected in many microbial cultures . .
Mode of Action
DKPs, including Cyclo(Leu-Val), have four possible stereoisomers due to the presence of two chirality centers . Each stereoisomer projects side chains in unique spatial orientations, which could result in distinct biological effects . .
生化分析
Biochemical Properties
Cyclo(Leu-Val) plays a significant role in biochemical reactions, particularly in microbial cultures. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the growth and biofilm formation of Escherichia coli . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to changes in their activity. Cyclo(Leu-Val) can also act as a signaling molecule, influencing various metabolic pathways.
Cellular Effects
Cyclo(Leu-Val) has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cyclic peptides like Cyclo(Leu-Val) can exert cytotoxic and cytostatic effects on melanoma cells . These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to alterations in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Cyclo(Leu-Val) involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Cyclo(Leu-Val) has been shown to interact with enzymes involved in the synthesis of biofilms in microbial cultures . These interactions can result in changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(Leu-Val) can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that cyclic peptides like Cyclo(Leu-Val) can exhibit distinct biological effects over time, depending on their stability and the conditions of the experimental setup . Long-term exposure to Cyclo(Leu-Val) can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Cyclo(Leu-Val) vary with different dosages in animal models. At lower doses, Cyclo(Leu-Val) may exhibit beneficial effects, such as enhancing immune responses or inhibiting tumor growth. At higher doses, it can lead to toxic or adverse effects. For example, studies on cyclic peptides have shown that high doses can result in cytotoxicity and other adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cyclo(Leu-Val) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Branched-chain amino acids like leucine and valine, which are components of Cyclo(Leu-Val), play critical roles in the regulation of energy homeostasis, glucose metabolism, and protein synthesis . Cyclo(Leu-Val) can influence these pathways by modulating the activity of key enzymes and signaling molecules.
Transport and Distribution
The transport and distribution of Cyclo(Leu-Val) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, cyclic dipeptides like Cyclo(Leu-Val) can be transported across cell membranes and distributed to various tissues, where they exert their biological effects .
Subcellular Localization
Cyclo(Leu-Val) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, cyclic peptides have been shown to localize to the mitochondria, endoplasmic reticulum, and other subcellular structures, where they participate in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions. For instance, the reaction of 1,2-diaminopropane with diethyl oxalate under reflux conditions can yield the desired piperazinedione.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
化学反应分析
Types of Reactions
3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperazines.
相似化合物的比较
Similar Compounds
2,5-Piperazinedione: Lacks the isopropyl and 2-methyl-propyl substituents.
3-Isopropyl-2,5-piperazinedione: Lacks the 2-methyl-propyl substituent.
6-(2-methyl-propyl)-2,5-piperazinedione: Lacks the isopropyl substituent.
Uniqueness
3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione is unique due to the presence of both isopropyl and 2-methyl-propyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUGDHEEGKEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971682 | |
| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-50-3 | |
| Record name | 3-(1-Methylethyl)-6-(2-methylpropyl)-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Cyclo(Leu-Val)?
A1: Cyclo(Leu-Val) has been isolated from various sources, including the fermentation broth of marine microbes like Streptomyces sp. and Bacillus subtilis , the roots of plants like Panax notoginseng , and even human placenta . This suggests a potentially diverse range of biological roles and applications.
Q2: What is the structural characterization of Cyclo(Leu-Val)?
A2: Cyclo(Leu-Val) is a cyclic dipeptide composed of Leucine and Valine amino acid residues. While its exact spectroscopic data may vary slightly between studies, it can be characterized as follows:
Q3: What analytical techniques are typically employed to identify and quantify Cyclo(Leu-Val)?
A3: Various techniques are used to characterize and quantify Cyclo(Leu-Val), including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR are commonly used.
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. Electrospray ionization (ESI) is a common ionization method used with MS for analyzing cyclic dipeptides.
- Chromatographic Techniques: Used for separation and purification, often in conjunction with spectroscopic methods for identification and quantification. Examples include High-Performance Liquid Chromatography (HPLC) and various column chromatography methods (silica gel, Sephadex LH-20).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


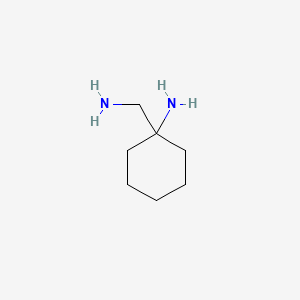


![3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1605527.png)

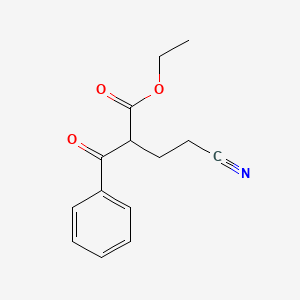
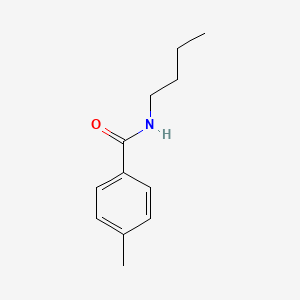
![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)
